4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-9-7(2)11(10-6)5-3-4-8(12)13/h3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCTAGIRAPXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the alkylation of 1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the reaction of 1,2,4-triazole with 4-chlorobutanoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazole derivatives
Scientific Research Applications
Medicinal Chemistry
The compound's triazole moiety is of particular interest in pharmacology due to its diverse biological activities:
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial properties. The presence of the dimethyl group may enhance interactions with microbial enzymes, inhibiting growth in various pathogens. Studies have shown that similar compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Antitumor Activity : Research indicates that 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid may possess anticancer properties. In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating promising therapeutic potential .
Agricultural Applications
The compound has been investigated for its potential as a fungicide and herbicide:
- Fungicidal Properties : Its structure allows it to act as an inhibitor of fungal growth by interfering with key metabolic pathways. Studies have reported enhanced efficacy against crop pathogens compared to traditional fungicides .
- Herbicidal Activity : Some derivatives have shown selective herbicidal activity against specific weed species, suggesting their utility in agricultural settings for improving crop yields while minimizing environmental impact .
Materials Science
In materials science, 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid serves as a building block for synthesizing advanced materials:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups allow for further chemical modifications that can tailor material characteristics for specific applications .
Case Study 1: Antitumor Effects
A study evaluated the anticancer effects of triazole derivatives similar to 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid. Using MTT assays on human cancer cell lines (MCF-7 and HCT116), researchers found that modifications at the C-4 position significantly enhanced anticancer activity. The most potent compounds exhibited IC50 values ranging from 10 to 20 µM compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, triazole derivatives were tested against various bacterial strains. Results indicated that compounds with structural similarities to 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid showed minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Triazole derivatives differ significantly in their substituents, which influence their chemical reactivity, solubility, and biological or material science applications.
Key Examples :
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid (C₅H₆BrN₃O₂; CAS 1790365-86-4) Features a bromine atom at the 5-position of the triazole ring.
2-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid (C₅H₆ClN₃O₂; CAS 1790365-80-8) Chlorine substituent at the 5-position.
Methyl 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoate (C₇H₁₀N₄O₄; CAS 163527-46-6) Nitro group at the 3-position and ester functional group. Predicted pKa of -1.86, indicating strong acidity, and a density of 1.47 g/cm³ .
Impact of Substituents :
- Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase acidity and alter coordination properties, making these compounds suitable for metal-organic frameworks (MOFs) or catalysis .
Functional Group and Chain Modifications
The length of the carbon chain and terminal functional groups determine solubility, reactivity, and application scope.
Key Examples :
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA; C₉H₇N₃O₂) Benzoic acid replaces butanoic acid. Used in coordination polymers with Cd(II) and Cu(II), forming 3D frameworks or interpenetrating networks .
Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate (C₁₃H₁₅N₃O₂; CAS 69218-48-0) Ester derivative with a benzotriazole moiety. Primarily used in laboratory research, emphasizing stability under non-biological conditions .
Impact of Modifications :
Research and Industrial Relevance
- Coordination Chemistry : Triazole-carboxylic acids like HTBA are prioritized in materials science due to their ability to form stable coordination polymers with transition metals .
- Biological Potential: Chloro- and bromo-substituted triazoles may serve as precursors for antimicrobial agents, though specific studies are absent in the provided evidence.
- Commercial Status: The discontinuation of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid () contrasts with the active research on halogenated or nitro derivatives, suggesting substituent choice critically impacts utility.
Biological Activity
4-(Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is a compound that incorporates a triazole moiety, known for its significant biological activities. The triazole ring structure is pivotal in medicinal chemistry, particularly due to its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H12N4O2
- Molecular Weight : 180.20 g/mol
The biological activity of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid primarily stems from the following mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes through hydrogen bonding and dipole interactions, which can lead to inhibition of key metabolic pathways.
- Receptor Binding : It exhibits high affinity for multiple receptors, potentially altering signaling pathways and cellular responses.
- Anticancer Activity : Similar triazole derivatives have demonstrated potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting that this compound may also possess anticancer properties.
Biological Activities
The compound's biological activities can be categorized as follows:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Research indicates that compounds with similar structures can inhibit the growth of various fungi and bacteria .
- Anticancer Activity : Studies have reported that 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in MCF-7 and HCT-116 cells.
- Anti-inflammatory Effects : Compounds containing triazole rings have been associated with anti-inflammatory activities, potentially through modulation of inflammatory pathways .
Data Table: Biological Activities of 4-(Dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anticancer | Cytotoxicity against MCF-7 cells | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cells (MCF-7). Results indicated that compounds similar to 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid exhibited significant inhibition of cell growth compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of triazole compounds was assessed against several fungal strains. The results demonstrated that these compounds effectively inhibited fungal growth at concentrations as low as 10 µg/mL, highlighting their potential use in treating fungal infections.
Q & A
Q. What are the common synthetic routes for preparing 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid?
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Refluxing precursors (e.g., hydrazides or aldehydes) in polar aprotic solvents like DMSO or ethanol under acidic conditions .
- Purification via crystallization using solvent mixtures (e.g., water-ethanol) to isolate intermediates .
- Microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated in analogous triazole derivatives, which reduces reaction times and improves yields .
- Final purification via column chromatography or recrystallization to achieve high-purity products.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Spectroscopic methods : Nuclear Magnetic Resonance (NMR) for confirming substituent positions and hydrogen environments, complemented by Fourier Transform Infrared Spectroscopy (FTIR) for functional group analysis .
- Chromatographic methods : High-Performance Liquid Chromatography (HPLC) to assess purity and monitor reaction progress .
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .
- Elemental analysis (CHNS) to validate empirical formulas.
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- In vitro assays : Test antimicrobial, antifungal, or enzyme-inhibition activity using standardized protocols (e.g., agar diffusion for antimicrobial screening) .
- Dose-response curves to determine IC₅₀ or MIC values.
- Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum chemical calculations (e.g., Density Functional Theory, DFT) model reaction pathways and transition states to identify energetically favorable conditions .
- Reaction path search algorithms (e.g., artificial force-induced reaction methods) narrow down optimal solvent systems, temperatures, and catalysts .
- Machine learning tools analyze historical reaction data to predict yields and side products, enabling rapid parameter optimization .
Q. How can researchers resolve conflicting data in biological activity studies?
- Controlled replication : Standardize assay protocols (e.g., cell line viability, incubation times) to minimize variability .
- Cross-validation with orthogonal methods : Pair in vitro results with in silico docking or in vivo models to confirm mechanism .
- Statistical analysis : Use factorial design (e.g., 2^k designs) to isolate variables influencing activity, such as substituent effects or stereochemistry .
Q. What advanced strategies are effective for studying solvent effects on the compound’s reactivity?
- Solvatochromic analysis : Measure UV-Vis spectral shifts in different solvents to correlate polarity with reaction rates .
- Molecular dynamics simulations : Model solvent-solute interactions to predict solvation effects on reaction intermediates .
- Multi-parametric solvent scales (e.g., Kamlet-Taft) quantify solvent hydrogen-bonding and polarizability impacts on synthesis .
Q. How can researchers integrate experimental and computational workflows for efficient reaction design?
- Feedback loops : Use experimental data (e.g., failed reactions or byproducts) to refine computational models iteratively .
- High-throughput screening : Combine automated synthesis platforms with real-time DFT calculations to prioritize viable reaction pathways .
- Data management tools : Leverage chemical software for secure storage, analysis, and sharing of spectral, crystallographic, and assay datasets .
Methodological Tables
Table 1: Key Characterization Techniques
Table 2: Computational Tools for Reaction Optimization
| Tool/Method | Application | Reference |
|---|---|---|
| DFT (Gaussian) | Transition state modeling | |
| AutoDock Vina | Molecular docking studies | |
| ICReDD workflow | Reaction path prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
